molecular formula C11H14O B13520441 (1-Phenylcyclobutyl)methanol

(1-Phenylcyclobutyl)methanol

Cat. No.: B13520441
M. Wt: 162.23 g/mol
InChI Key: OVUJZRDYWMZBBE-UHFFFAOYSA-N
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Description

(1-Phenylcyclobutyl)methanol is an organic compound belonging to the class of alcohols It features a cyclobutyl ring substituted with a phenyl group and a hydroxyl group attached to the methylene carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenylcyclobutyl)methanol typically involves the cyclization of phenyl-substituted precursors. One common method is the reduction of (1-Phenylcyclobutyl)carboxylic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) under high-pressure hydrogen gas to achieve the reduction of the corresponding ketone or ester intermediates.

Chemical Reactions Analysis

Types of Reactions: (1-Phenylcyclobutyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form (1-Phenylcyclobutyl)methane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with halogens using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: (1-Phenylcyclobutyl)ketone or (1-Phenylcyclobutyl)aldehyde

    Reduction: (1-Phenylcyclobutyl)methane

    Substitution: (1-Phenylcyclobutyl)chloride or (1-Phenylcyclobutyl)bromide

Scientific Research Applications

(1-Phenylcyclobutyl)methanol has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various cyclobutyl derivatives and can be used in studying reaction mechanisms and stereochemistry.

    Biology: The compound’s structural features make it a candidate for studying enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-Phenylcyclobutyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The phenyl group contributes to hydrophobic interactions, enhancing the compound’s stability and activity in biological systems.

Comparison with Similar Compounds

    Cyclobutanol: A simpler analog with a cyclobutyl ring and a hydroxyl group.

    Phenylmethanol (Benzyl alcohol): Contains a phenyl group attached to a methylene carbon with a hydroxyl group.

Comparison:

    Structural Uniqueness: (1-Phenylcyclobutyl)methanol combines the rigidity of the cyclobutyl ring with the aromaticity of the phenyl group, offering unique steric and electronic properties.

    Reactivity: The presence of both cyclobutyl and phenyl groups influences the compound’s reactivity, making it distinct from simpler alcohols like cyclobutanol and phenylmethanol.

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

(1-phenylcyclobutyl)methanol

InChI

InChI=1S/C11H14O/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2

InChI Key

OVUJZRDYWMZBBE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CO)C2=CC=CC=C2

Origin of Product

United States

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